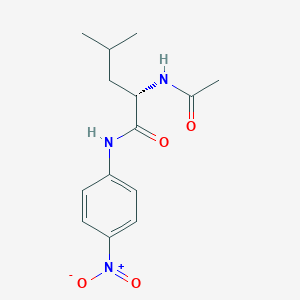

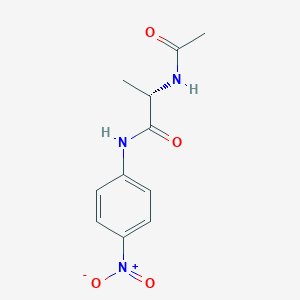

(S)-2-Acétamido-N-(4-nitrophényl)propanamide

Vue d'ensemble

Description

Acetylalanine 4-nitroanilide, also known as Acetylalanine 4-nitroanilide, is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.

The exact mass of the compound Acetylalanine 4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetylalanine 4-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylalanine 4-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quantification des endotoxines

(S)-2-Acétamido-N-(4-nitrophényl)propanamide est utilisé dans le Thermo Scientific Pierce Chromogenic Endotoxin Quant Kit, qui est un test de détection chromogène en point final basé sur le test du lysat d'amébocyte de Limulus (LAL) . Ce test est essentiel pour détecter les niveaux d'endotoxines dans les produits pharmaceutiques et les dispositifs médicaux, car les endotoxines peuvent provoquer une inflammation et une toxicité.

Applications antimicrobiennes

Le dérivé du composé, l'acide nucléique peptidique (ANP), est prometteur dans les applications antimicrobiennes. L'ANP peut silencieusement l'expression des gènes de manière sélective, ce qui en fait un outil précieux pour lutter contre les infections bactériennes et virales . This compound peut être un précurseur dans la synthèse de tels composés à base d'ANP.

Surveillance de l'hydrolyse enzymatique

En recherche enzymologique, this compound sert de substrat colorimétrique pour surveiller l'hydrolyse enzymatique des liaisons amides. Cette application est importante pour comprendre la cinétique et les mécanismes des protéases, qui sont des enzymes qui hydrolysent les liaisons peptidiques .

Synthèse des peptides et des protéines

This compound est important dans la synthèse des peptides et des protéines. Il est utilisé comme élément constitutif dans la production de diverses biomolécules, jouant un rôle clé dans l'étude de la structure et de la fonction des protéines et des enzymes .

Substrat de l'aminopeptidase

Le composé est utilisé comme substrat pour l'aminopeptidase microsomale, une enzyme qui joue un rôle dans la digestion des protéines et le métabolisme. Cette application est particulièrement pertinente en chimie clinique et dans les tests diagnostiques .

Développement de capteurs optiques

This compound est impliqué dans le développement de capteurs optiques pour détecter les gaz toxiques. Ces capteurs sont basés sur le spectre d'absorption des composés nitrophényliques apparentés et ont des applications dans la surveillance environnementale et la sécurité industrielle .

Mécanisme D'action

Target of Action

Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA or (S)-2-Acetamido-N-(4-nitrophenyl)propanamide, primarily targets the enzyme Acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . It has been suggested to have a potential oncogenic role .

Mode of Action

The compound Ac-Ala-pNA interacts with APEH by serving as a chromogenic substrate . The aminopeptidase activity of APEH is measured spectrophotometrically using Ac-Ala-pNA . The reaction mixture containing pure APEH is preincubated at 37 °C for 2 minutes .

Biochemical Pathways

The interaction of Ac-Ala-pNA with APEH affects the proteostasis network, a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes, such as APEH, are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The interaction of Ac-Ala-pNA with APEH can lead to significant cellular effects. For instance, in SAOS-2 osteosarcoma cells, a peptide named Ala 3, which was designed from the lead compound SsCEI 4 and screened for APEH inhibition, markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of Ac-Ala-pNA is likely influenced by various environmental factors within the cell. For example, the proteostasis network, which is affected by Ac-Ala-pNA, is a critical factor in avoiding cellular dysfunction and the propagation of many diseases Therefore, any changes in this network, such as those caused by oxidative stress or other cellular disruptions, could potentially influence the action, efficacy, and stability of Ac-Ala-pNA

Analyse Biochimique

Biochemical Properties

Acetylalanine 4-nitroanilide plays a crucial role in biochemical reactions as a substrate for acylaminoacyl peptidases, such as acyl peptide hydrolase. These enzymes catalyze the hydrolysis of the compound, releasing p-nitroaniline, which can be measured spectrophotometrically. Acyl peptide hydrolase degrades monomeric and oligomeric amyloid-beta peptides, highlighting its importance in neurodegenerative disease research . The interaction between Acetylalanine 4-nitroanilide and acyl peptide hydrolase is characterized by the enzyme’s ability to cleave the N-terminal acetylated alanine residue, releasing the chromogenic p-nitroaniline.

Cellular Effects

Acetylalanine 4-nitroanilide influences various cellular processes by serving as a substrate for proteases involved in protein turnover and degradation. In osteosarcoma cells, inhibition of acylpeptide hydrolase using Acetylalanine 4-nitroanilide has been shown to reduce cell viability and induce apoptosis through the activation of caspase-dependent pathways . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying protease function and regulation in different cell types.

Molecular Mechanism

The molecular mechanism of Acetylalanine 4-nitroanilide involves its interaction with acyl peptide hydrolase, where it acts as a substrate for the enzyme’s catalytic activity. The enzyme cleaves the N-terminal acetylated alanine residue, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition. The inhibition of acyl peptide hydrolase by Acetylalanine 4-nitroanilide disrupts the proteasome system, leading to the accumulation of misfolded proteins and subsequent cellular stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetylalanine 4-nitroanilide can vary over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that the inhibition of acyl peptide hydrolase by Acetylalanine 4-nitroanilide can lead to sustained cellular stress and altered protein homeostasis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Acetylalanine 4-nitroanilide in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound effectively inhibits acyl peptide hydrolase activity without causing significant toxicity. Higher doses may lead to adverse effects, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage effects is essential for optimizing the use of Acetylalanine 4-nitroanilide in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

Acetylalanine 4-nitroanilide is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with acyl peptide hydrolase, which catalyzes the hydrolysis of N-terminal acetylated peptides, releasing N-acetylated amino acids . This interaction plays a critical role in maintaining protein homeostasis and regulating metabolic flux. The compound’s involvement in these pathways highlights its importance in studying protease function and metabolic regulation.

Transport and Distribution

Within cells and tissues, Acetylalanine 4-nitroanilide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for these transporters, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical assays and ensuring accurate interpretation of experimental results.

Subcellular Localization

Acetylalanine 4-nitroanilide’s subcellular localization is primarily cytoplasmic, where it interacts with acyl peptide hydrolase and other proteases involved in protein degradation . The compound’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific cellular compartments. Understanding the subcellular localization of Acetylalanine 4-nitroanilide is crucial for elucidating its role in cellular processes and optimizing its use in research applications.

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

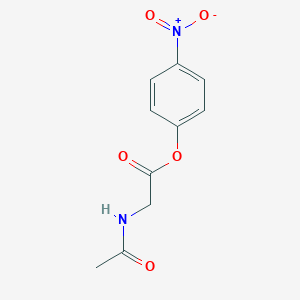

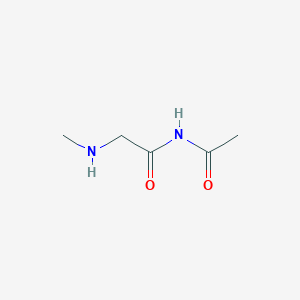

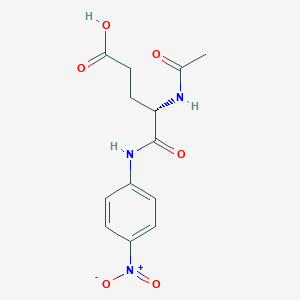

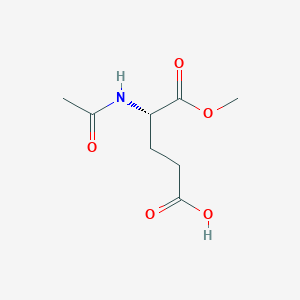

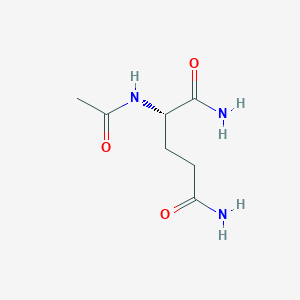

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

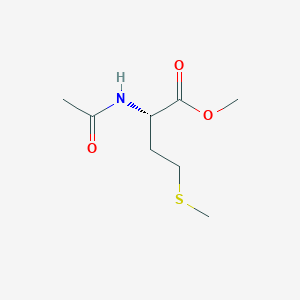

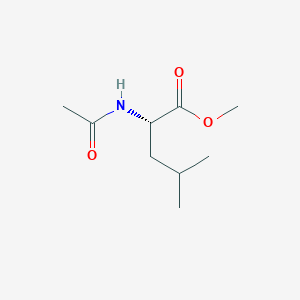

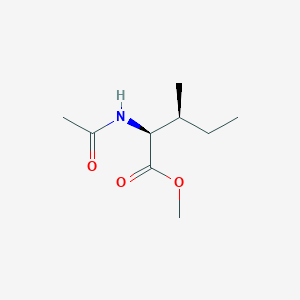

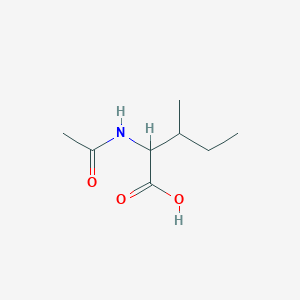

Feasible Synthetic Routes

Q1: How does N-acetylalanine 4-nitroanilide help researchers study N-acetylalanine aminopeptidase?

A1: N-acetylalanine 4-nitroanilide acts as a chromogenic substrate for N-acetylalanine aminopeptidase. This means that when the enzyme cleaves the N-acetylalanine moiety from the molecule, it releases 4-nitroaniline. This product can be easily detected and quantified through spectrophotometry due to its distinct absorbance properties. Therefore, researchers can use N-acetylalanine 4-nitroanilide to measure the activity of the N-acetylalanine aminopeptidase enzyme, determine its kinetic parameters (such as Km and Vmax), and study the factors that influence its activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.